molecular formula C5H10FN B1472339 2-Cyclopropyl-2-fluoroethan-1-amine CAS No. 1501806-39-8

2-Cyclopropyl-2-fluoroethan-1-amine

Cat. No. B1472339
CAS RN: 1501806-39-8
M. Wt: 103.14 g/mol
InChI Key: MHWZPBFQOUQYNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Cyclopropyl-2-fluoroethan-1-amine” is a research chemical . It’s a type of amine, which are organic compounds that contain and are often based on one or more atoms of nitrogen .


Synthesis Analysis

The synthesis of cyclopropylamine, a similar compound, has been described in the literature. It involves a process for preparing cyclopropylamine from γ-butyrolactone . Another method involves a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl .


Molecular Structure Analysis

The molecular structure of amines, including “2-Cyclopropyl-2-fluoroethan-1-amine”, can be analyzed using spectroscopic techniques. The hydrogens attached to an amine show up at 0.5-5.0 ppm in the NMR spectrum .


Chemical Reactions Analysis

Amines, including “2-Cyclopropyl-2-fluoroethan-1-amine”, can undergo a variety of chemical reactions. For example, a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents enables an introduction of strained rings on a large panel of primary and secondary alkyl iodides .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary. Amines can be either primary, secondary, or tertiary, depending on the number of carbon-containing groups that are attached to them .

Scientific Research Applications

Multicomponent Cyclopropane Synthesis

Functional-group-tolerant organoboron is used in base-metal-catalyzed cyclopropene carbometalation, enabling three-component cyclopropane synthesis. This method, exemplified by the modular assembly of 2-arylcyclopropylamines (ACPA), represents an enantioselective multicomponent cyclopropane synthesis, crucial in ACPA synthesis (Li et al., 2019).

Sigma Receptor Ligands

Stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines are discovered as a new class of σ receptor ligands, showing different selectivity for receptor subtypes. Certain compounds show notable potency as ligands, indicating potential in neuropharmacology (Schinor et al., 2020).

Cyclopropyl Amines Synthesis

The reaction of enamines with Et3Al and CH2I2 forms cyclopropyl amines, demonstrating advantages over traditional cyclopropanation reagents for their preparation (Kadikova et al., 2015).

Pd-Catalyzed Activation of Cyclopropanes

Pd-catalyzed regioselective activation of gem-difluorinated cyclopropanes, yielding 2-fluoroallylic amines, demonstrates the utility in creating biologically active molecular skeletons (Xu et al., 2015).

Chan-Lam Cyclopropylation

A Chan-Lam cyclopropylation reaction using potassium cyclopropyl trifluoroborate facilitates the synthesis of cyclopropyl aryl ethers and cyclopropyl amine derivatives, important in medicinal chemistry (Derosa et al., 2018).

Chemoenzymatic Route Synthesis

Chemo-enzymatic synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine, a key intermediate in corticotropin-releasing factor-1 (CRF-1) receptor antagonist synthesis, demonstrates the potential of enzyme-catalyzed synthesis in pharmaceutical production (Parker et al., 2012).

Fluorinated Amino Acid Synthesis

A synthesis method for 2-fluoro-1-aminocyclopropane-1-carboxylic acid, through a series of reactions including cyclopropanation and Curtius rearrangement, highlights the versatility in creating fluorinated amino acids (Sloan & Kirk, 1997).

properties

IUPAC Name

2-cyclopropyl-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN/c6-5(3-7)4-1-2-4/h4-5H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWZPBFQOUQYNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-2-fluoroethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-2-fluoroethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyl-2-fluoroethan-1-amine
Reactant of Route 3
2-Cyclopropyl-2-fluoroethan-1-amine
Reactant of Route 4
2-Cyclopropyl-2-fluoroethan-1-amine
Reactant of Route 5
2-Cyclopropyl-2-fluoroethan-1-amine
Reactant of Route 6
2-Cyclopropyl-2-fluoroethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.